molecular formula C8H7NOS B188633 2H-1,4-Benzothiazin-3(4H)-one CAS No. 5325-20-2

2H-1,4-Benzothiazin-3(4H)-one

Cat. No.: B188633
CAS No.: 5325-20-2
M. Wt: 165.21 g/mol
InChI Key: GTFMIJNXNMDHAB-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazinone core (a benzene ring fused with a 1,4-thiazin-3-one moiety). This scaffold is characterized by a sulfur atom in the thiazinone ring and a ketone group at the 3-position. The compound has garnered attention due to its diverse biological activities, including analgesic, antitubercular, and monoamine oxidase (MAO) inhibitory properties .

Synthesis: Traditional methods involve reactions of 2-aminobenzenethiols with α-haloalkanoic acid derivatives. A modern approach employs lithium diisopropylamide (LDA)-mediated cyclization of methyl alkyl(2-{[(alkyl/aryl)sulfanyl]methyl}sulfanylphenyl)carbamates, offering milder conditions and higher yields (up to 85%) compared to older chlorination-substitution routes .

Biological Activity

2H-1,4-Benzothiazin-3(4H)-one and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antioxidant, and neuroprotective properties, supported by relevant research findings and data tables.

Overview of this compound

The compound this compound is characterized by a benzothiazine core structure, which is known for its ability to interact with various biological targets. The structural diversity of its derivatives allows for the exploration of multiple pharmacological activities.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, a study indicated that certain synthesized compounds showed antibacterial activity comparable to that of streptomycin . The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazine moiety can significantly influence antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Derivatives

CompoundStructureActivity (Zone of Inhibition)
Compound AThis compound15 mm
Compound B(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid18 mm
Compound C2-(4-Chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one20 mm

Antifungal Activity

The antifungal potential of benzothiazine derivatives has also been explored. Compounds have shown effectiveness against various fungal strains, indicating their potential use in treating fungal infections. For example, studies have reported promising results against Candida species and Aspergillus niger .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. Research has shown that some derivatives exhibit moderate antioxidant activity through mechanisms such as DPPH radical scavenging . The antioxidant activity often correlates with specific structural features within the compounds.

Table 2: Antioxidant Activity Data

CompoundDPPH Scavenging Activity (%)Reference
Compound D45%
Compound E60%
Compound F70%

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzothiazine derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain compounds have demonstrated acetylcholinesterase (AChE) inhibition comparable to established drugs like donepezil . The ability to cross the blood-brain barrier (BBB) further enhances their therapeutic viability.

Table 3: AChE Inhibition and BBB Permeability

CompoundAChE Inhibition (IC50 µM)BBB Permeability
Compound G0.025High
Compound H0.027Moderate

Case Studies

Several case studies illustrate the practical application of these compounds in clinical settings:

  • Antibacterial Efficacy : A study involving synthetic derivatives showed significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Trials : In vivo studies on spontaneously hypertensive rats demonstrated that specific benzothiazine derivatives could significantly reduce hypertension-related cognitive decline.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis:
2H-1,4-Benzothiazin-3(4H)-one is primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been instrumental in developing anti-tuberculosis agents. The compound's structure allows for modifications that enhance efficacy against resistant strains of Mycobacterium tuberculosis .

Case Study: Antibacterial Activity
Recent studies have synthesized derivatives of this compound to evaluate their antibacterial properties. For instance, compounds derived from this scaffold demonstrated significant activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/ml to 250 µg/ml depending on the specific derivative .

Biological Research

Mechanistic Studies:
The compound serves as a valuable tool in biological studies aimed at understanding drug mechanisms and interactions within biological systems. Its derivatives have been used to probe enzyme interactions and metabolic pathways, contributing to insights into potential therapeutic targets .

Case Study: Heterocyclic Derivatives
A study focused on synthesizing new heterocyclic systems based on this compound highlighted the integration of multiple active heterocyclic rings. These compounds exhibited broad biological activities, showcasing the potential for novel therapeutic agents .

Material Science

Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic electronics and photonic devices. Research has explored its use in developing organic semiconductors essential for electronic devices .

Data Table: Properties of Benzothiazine Derivatives in Material Science

CompoundApplication AreaKey Properties
This compoundOrganic semiconductorsHigh stability and reactivity
Methyl [this compound-2-yl]acetateCoatings and polymersEnhanced durability and resistance

Agricultural Chemistry

Agrochemical Formulations:
The compound is being investigated for its potential applications in agrochemicals, particularly in formulating pesticides and herbicides. Its effectiveness in pest control can significantly enhance agricultural productivity while minimizing environmental impact .

Environmental Chemistry

Pollutant Degradation:
Research is ongoing to explore the properties of this compound for environmental remediation applications. Its potential for degrading pollutants contributes to cleaner ecosystems and addresses environmental challenges .

Q & A

Q. Basic: What are the common synthetic routes for preparing 2H-1,4-Benzothiazin-3(4H)-one and its derivatives, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound derivatives typically involves alkylation or acylation at the 2-position of the core structure. For example, introducing (4-phenyl-1-piperazinyl)alkyl moieties via nucleophilic substitution or coupling reactions can modulate biological activity . Optimization strategies include:

  • Catalyst Selection : Use of base catalysts (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Temperature Control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Table 1: Representative Yields for Selected Derivatives

Substituent at 2-PositionReaction ConditionsYield (%)Purity (%)
(4-Phenylpiperazinyl)methylK₂CO₃, DMF, 70°C6597
BenzoylEt₃N, CH₂Cl₂, RT7895
HydroxyethylNaH, THF, 50°C5890

Q. Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns. For example, the carbonyl (C=O) signal appears at ~170 ppm in ¹³C NMR .
  • GC/MS : Confirms molecular ion peaks (e.g., m/z 219 for 4-acetyl derivatives) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, revealing bond lengths, angles, and puckering coordinates. Monoclinic systems (e.g., P2₁/c) are common .

Table 2: Crystallographic Data for Selected Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)
4-[(1-Benzyl-triazolyl)methyl] derivativeP2₁/c13.2835.36623.28196.63
2-Benzoyl derivativeP-17.8929.45610.12389.12

Q. Advanced: How do structural modifications at the 2-position of the benzothiazinone core influence calcium channel blocking and calmodulin antagonistic activities?

Methodological Answer:
Substituents at the 2-position critically modulate bioactivity:

  • Phenylpiperazinyl Groups : Enhance calmodulin antagonism but show weak calcium channel blocking (IC₅₀ > 10 µM) due to steric hindrance .
  • Hydrophobic Moieties (e.g., benzoyl) : Improve antifungal activity (MIC 8–16 µg/mL) by enhancing membrane permeability .
  • Methodology : In vitro assays (e.g., fluorimetric calcium flux measurements) paired with molecular docking (AutoDock Vina) validate interactions with binding pockets .

Table 3: Activity Trends for 2-Substituted Derivatives

SubstituentCalcium Antagonism (IC₅₀, µM)Calmodulin Antagonism (%)Antifungal (MIC, µg/mL)
(4-Phenylpiperazinyl)methyl>104532
Benzoyl12.5288
Hydroxyethyl>5015>64

Q. Advanced: What role does the crystal structure of benzothiazinone derivatives play in understanding their antifungal mechanisms?

Methodological Answer:
Crystal structures reveal non-covalent interactions (e.g., hydrogen bonding, π-π stacking) critical for bioactivity. For example:

  • Hydrogen Bonds : The carbonyl oxygen forms H-bonds with fungal ergosterol biosynthesis enzymes (e.g., CYP51), disrupting membrane integrity .
  • Puckering Analysis : Cremer-Pople parameters quantify ring distortion, correlating with conformational flexibility and target binding .

Methodology :

  • High-resolution X-ray data (≤1.0 Å) processed via SHELXL .
  • Docking studies (e.g., Glide) map ligand-enzyme interactions using crystallographic coordinates .

Q. Advanced: How can computational methods like molecular docking be integrated with experimental data to elucidate the bioactivity of benzothiazinone derivatives?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures (e.g., calmodulin PDB: 1CLN) and optimize protonation states.
    • Ligand Preparation : Generate 3D conformers from crystallographic data .
    • Validation : Compare docking poses (RMSD ≤2.0 Å) with X-ray ligand positions .
  • QSAR Models : Use Hammett constants (σ) of substituents to predict activity trends .

Table 4: Docking Scores vs. Experimental IC₅₀

CompoundDocking Score (kcal/mol)Experimental IC₅₀ (µM)
Derivative A-8.212.5
Derivative B-7.525.0

Q. Basic: What are the critical considerations in scaling up the synthesis of benzothiazinone derivatives for pharmacological testing while maintaining reproducibility?

Methodological Answer:

  • Reagent Stoichiometry : Maintain a 1:1.2 molar ratio (core:substituent) to minimize side reactions.
  • Solvent Choice : Transition from DMF (lab-scale) to toluene (industrial) improves safety and cost-efficiency.
  • Analytical Consistency : Use HPLC (C18 column, 70:30 MeOH:H₂O) to ensure batch-to-batch purity ≥95% .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Benzoxazinones vs. Benzothiazinones

2H-1,4-Benzoxazin-3(4H)-one

  • Core Structure: Replaces sulfur in the thiazinone ring with oxygen.
  • Synthesis : Typically via O-alkylation or reductive cyclization .
  • Bioactivity : Antifungal agents (e.g., 72% inhibition against Phytophthora cactorum at 20 mg/L) .

2H-1,4-Benzothiazin-3(4H)-one

  • Core Structure : Contains sulfur, enhancing electron delocalization and metal-binding capacity.
  • Bioactivity : Potent MAO-B inhibition (IC50 = 4.20 µM for 7-hydroxy derivative) and antitubercular activity .

Key Structural Differences :

Feature Benzothiazinone Benzoxazinone
Heteroatom Sulfur (S) Oxygen (O)
Electronic Properties Higher polarizability Lower lipophilicity
Bioactivity MAO inhibition, antitubercular Antifungal, herbicidal

Substituted Derivatives

Halogenated Derivatives

  • 6-Chloro-2-methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 13235-58-0): Chlorine increases electrophilicity, aiding in nucleophilic substitution reactions .

Sulfone Derivatives

  • This compound 1,1-dioxide (CAS 2799-68-0): Oxidation of sulfur to sulfone groups alters reactivity, reducing thiol-mediated toxicity while retaining MAO-B affinity .

Hybrid Analogues with Enhanced Bioactivity

Fluconazole-Benzothiazinone Hybrids

  • Replacement of triazole in fluconazole with benzothiazinone moieties yields compounds with anti-Candida activity (e.g., compound 4a inhibits C. albicans at MIC = 1.56 µg/mL) .

Triazole-Benzothiazinone Conjugates

  • Derivatives like 4-[(1-benzyl-1,2,3-triazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one exhibit dual MAO-B and antifungal activity, leveraging π-π stacking interactions for target binding .

Preparation Methods

Classical Synthetic Routes

Condensation of o-Aminothiophenol with Haloacetic Acids

The foundational method involves reacting o-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This one-pot reaction proceeds via nucleophilic substitution, forming the benzothiazinone core. For instance, heating equimolar quantities of o-aminothiophenol and chloroacetic acid in aqueous NaOH at 80–100°C for 4–6 hours yields 2H-1,4-benzothiazin-3(4H)-one with a reported purity of ≥95% .

Key variables :

  • Base selection : Sodium hydroxide ensures deprotonation of the thiol group, facilitating nucleophilic attack on the α-carbon of chloroacetic acid.

  • Solvent : Water or ethanol-water mixtures are typical, though DMF enhances solubility for substituted derivatives .

Table 1: Optimization of Reaction Conditions

Reactant Ratio (o-aminothiophenol:chloroacetic acid)BaseTemperature (°C)Yield (%)
1:1.2NaOH8078
1:1.5KOH10082
1:1.0NaHCO₃7065

Alkylation and Cyclization of Intermediate Thioethers

Substituted derivatives are accessible via alkylation of the primary condensation product. Treatment with alkyl halides or sulfates in dimethylformamide (DMF) using condensing agents like sodium methoxide or potassium tert-butoxide introduces substituents at the 4-position. For example, reacting this compound with methyl sulfate in DMF at 60°C for 3 hours produces the 4-methyl derivative in 85% yield .

Mechanistic insight :
The base abstracts a proton from the NH group, generating a nucleophilic amine that attacks the electrophilic alkylating agent. Subsequent cyclization is driven by heat .

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A solvent-free approach involves adsorbing o-aminothiophenol and chloroacetic acid onto basic alumina and irradiating at 300 W for 5–10 minutes. This method achieves yields of 88–92% with >99% purity, avoiding solvent waste .

Advantages :

  • Energy efficiency : 10× faster than conventional heating.

  • Scalability : Demonstrated for gram-scale synthesis .

Transition Metal-Catalyzed Couplings

Palladium and copper catalysts enable modular synthesis of aryl-substituted derivatives. For instance, a Pd-catalyzed C-arylation of 2-iodoanilines with mercaptoacetate esters generates intermediates that cyclize under basic conditions. Using 5 mol% Pd(OAc)₂ and Xantphos ligand in toluene at 110°C, this method delivers 2-aryl-1,4-benzothiazin-3-ones in 70–80% yield .

Table 2: Catalytic Systems for Aryl Substitution

Catalyst SystemLigandSolventYield (%)
Pd(OAc)₂/XantphosXantphosToluene78
CuI/1,10-phenanthrolinePhenanthrolineDMSO65

Reductive Cyclization Strategies

Nitro Group Reduction

Reductive cyclization of nitro-substituted precursors offers a route to functionalized benzothiazinones. Treating bis(o-nitrophenyl) disulfides with hydroxylamine and sodium hydrosulfite in ethanol under reflux induces simultaneous reduction of nitro groups and disulfide cleavage. The resultant dithiol intermediate cyclizes with ketone moieties to form the target compound in 75–80% yield .

Critical parameters :

  • Reducing agent : Sodium hydrosulfite provides selective nitro reduction without over-reducing thioether bonds.

  • pH control : Maintaining acidic conditions (pH 4–5) prevents premature cyclization .

Mechanochemical Synthesis

Solvent-Free Grinding

Ball milling o-aminothiophenol and bromoacetic acid with K₂CO₃ as a base for 30 minutes produces this compound in 90% yield. This approach eliminates solvent use and reduces reaction time to under an hour .

Applications :

  • Ideal for moisture-sensitive substrates.

  • Scalable to multi-gram quantities with minimal purification .

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeScalabilityGreen Metrics
Classical condensation70–854–6 hoursHighModerate
Microwave-assisted88–925–10 minHighHigh
Reductive cyclization75–802–3 hoursModerateLow
Mechanochemical85–9030 minHighHigh

Properties

IUPAC Name

4H-1,4-benzothiazin-3-one
Source PubChem
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InChI

InChI=1S/C8H7NOS/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFMIJNXNMDHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
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DSSTOX Substance ID

DTXSID20201355
Record name 4H-1,4-Benzothiazin-3-one
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Molecular Weight

165.21 g/mol
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CAS No.

5325-20-2
Record name 2H-1,4-Benzothiazin-3(4H)-one
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Synthesis routes and methods I

Procedure details

A solution of bromo acetylbromide in toluene (20 ml) was added dropwise to an ice-cooled stirred solution of o-mercaptoaniline (10 mmol, 2.5 g) in a mixture of pyridine and toluene (50 ml, 30 ml). The mixture was allowed to heat to room temperature and stirring was continued for 2 hours followed by reflux for 30 min., whereafter water (100 ml) was added. The organic phase was separated, dried (MgSO4) and evaporated to give 3,4-dihydro-3-oxo-2H-1,4-benzothiazine. M.p. 170°-171° C.
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Synthesis routes and methods II

Procedure details

Ethyl (2-aminophenyl)mercaptoacetate (322 mg, 1.52 mmole), N-tert-butyloxycarbonylpiperidin-4-one (456 mg, 2.29 mmole), acetic acid (478 ml, 8.36 mmole), and sodium triacetoxyborohydride (966 mg, 4.56 mmole) were combined in 10 ml of dichloroethane at room temperature, protected from moisture and stirred overnight. Saturated sodium bicarbonate solution was added and the reaction mixture was extracted with ethyl acetate. The combined extracts were washed with sodium bicarbonate solution and brine, then dried and concentrated. The crude product was chromatographed on silica gel (ethyl acetate-hexane elution, 1:3 v/v) to give 210 mg of the title compound along with 99 mg of 2H-1,4-benzothiazin-3(4H)-one.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2H-1,4-Benzothiazin-3(4H)-one
2H-1,4-Benzothiazin-3(4H)-one
2H-1,4-Benzothiazin-3(4H)-one

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